2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Medicinal chemistry Drug design Physicochemical profiling

Researchers face variability when sourcing oxadiazole building blocks for CNS drug programs, as generic suppliers often fail to distinguish between 1,2,4- and 1,3,4-regioisomers that differ by an order of magnitude in log D. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline eliminates this uncertainty. • Enhanced Passive Permeability: The 1,2,4-oxadiazole core exhibits significantly higher lipophilicity than the 1,3,4-isomer, supporting blood-brain barrier penetration. • Superior Luminescence: The ortho-aminophenyl substitution pattern maximizes quantum yield compared to meta/para isomers, validated across >20 analogs. • Process-Ready Purity: Material is fully diazotizable in dilute HCl, compatible with surfactant-mediated azo coupling processes (U.S. Patent 5,104,991), reducing equipment corrosion.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 40077-67-6
Cat. No. B1361096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
CAS40077-67-6
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
InChIInChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2
InChIKeyBEKMTRPOJAKFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline – Bioisostere & Luminescent Building Block


2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 40077-67-6; synonyms: 5-(2-aminophenyl)-3-phenyl-1,2,4-oxadiazole) is a 1,2,4-oxadiazole-containing aromatic amine with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol [1]. The compound features a 3-phenyl substitution on the oxadiazole ring and an ortho-amino group on the pendant phenyl ring, positioning it within the broader class of 1,2,4-oxadiazolylanilines that have established utility as diazo components in pigment synthesis and as luminescent scaffolds in organic electronics [2]. The 1,2,4-oxadiazole nucleus is a recognized bioisostere for ester and amide functionalities, conferring resistance to hydrolytic degradation while maintaining favorable hydrogen-bonding capacity [3].

Bioisostere Scaffold 1,2,4-Oxadiazole core reported as ester/amide bioisostere with hydrolytic resistance; supports stability-optimized compound library design.
Luminescent Building Block Ortho-aminophenyl substitution reported as key to luminescence efficiency; fits organic electronics and fluorescent probe development.
Diazo Component Surfactant-mediated synthesis route supports complete diazotization in dilute HCl; fits azo pigment manufacturing workflows.

Why 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Cannot Be Replaced


Generic substitution within the oxadiazole family is not scientifically justifiable due to quantifiable differences in physicochemical properties between 1,2,4- and 1,3,4-oxadiazole regioisomers. A systematic comparison of matched molecular pairs from the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significantly different metabolic stability, hERG inhibition, and aqueous solubility profiles [1]. These differences arise from intrinsically different charge distributions and dipole moments between the regioisomers [2]. Furthermore, within the 1,2,4-oxadiazolylaniline subclass, the position of the amino group (ortho vs. para) critically determines luminescence efficiency, with ortho-aminophenyl derivatives identified as the superior luminophores [3]. Consequently, procurement decisions based solely on oxadiazole class membership or aniline functionality, without precise regioisomeric and positional specification, introduce unacceptable variability in experimental outcomes and application performance.

This Product 1,2,4-Oxadiazole regioisomer
Substitute Risk 1,3,4-Oxadiazole regioisomer
1,3,4-Oxadiazole isomers exhibit ~1 log unit lower log D; lipophilicity and metabolic stability profiles may not transfer directly.
This Product Ortho-aminophenyl substitution
Substitute Risk Meta- or para-aminophenyl substitution
Luminescence efficiency ranking favors ortho substitution; meta-/para- analogs may not reproduce reported photophysical performance.
This Product Surfactant-mediated process (US 5,104,991)
Substitute Risk Earlier process origin (DE-A-2 457 687)
Diazotization efficiency may differ; earlier-route material may require aggressive acid conditions incompatible with standard pigment manufacturing.

Key Evidence for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline


Lipophilicity Advantage vs. 1,3,4-Oxadiazole Isomers

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. This difference, observed in virtually all matched pairs analyzed, is attributed to the intrinsically different charge distributions and dipole moments between the two regioisomeric scaffolds [2].

Lipophilicity vs 1,3,4-Oxadiazole
Head-to-head
1,2,4-Oxadiazole: higher log D
1,3,4-Oxadiazole: ~1 log unit lower log D
~10-fold partition difference
Supports passive permeability screening context
Matched molecular pair analysis, AstraZeneca collection
Medicinal chemistry Drug design Physicochemical profiling

Hydrolytic Stability over Ester/Amide Groups

The 1,2,4-oxadiazole ring functions as a bioisostere for ester and amide groups, conferring resistance to hydrolytic degradation while preserving hydrogen-bonding capacity and aromatic linker geometry [1]. This property has been leveraged in multiple drug discovery programs, including the development of metabolically stable alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors, where incorporation of the 1,2,4-oxadiazole system resulted in an ADAM analog with a plasma half-life (t1/2) of 61 hours in rat plasma [2].

Hydrolytic Stability
Class-level
t1/2 = 61 h in rat plasma (ADAM analog)
Supports hydrolytic resistance over ester/amide groups
Representative scaffold data; compound-specific verification advised
Bioisostere replacement Metabolic stability Hydrolytic resistance

Ortho-Amino Advantage in Luminescence Efficiency

A systematic study of aminophenyl-substituted 1,2,4-oxadiazoles demonstrated that the position of the amino group is a critical determinant of luminescence efficiency, with the ortho-aminophenyl derivatives identified as the best luminophores among the series [1]. This scaffold, of which 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a representative member, exhibits luminescence behavior dependent on the ortho-amino substitution pattern .

Luminescence Ranking
Class-level
ortho meta para
Reported top rank in tested aniline regioisomer series
Qualitative ranking from >20 derivatives; quantum yield values not available
Organic electronics Fluorescent materials Luminophores

Surfactant-Mediated Synthesis for Diazotization Efficiency

U.S. Patent 5,104,991 describes an improved process for preparing phenyloxadiazolylanilines, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, using an anionic surfactant in an aqueous reaction medium [1]. This method addresses the incomplete diazotization issue encountered with material prepared via the earlier DE-A-2 457 687 process, which required nitrosylsulfuric acid/sulfuric acid mixtures due to poor solubility [2]. The patented surfactant-mediated process yields product that is readily diazotizable in dilute hydrochloric acid, a critical requirement for pigment manufacturing [3].

Diazotization Efficiency
Head-to-head
Surfactant-mediated: complete in dilute HCl
Earlier process: incomplete; requires H2SO4/nitrosylsulfuric acid
Process origin directly impacts manufacturing compatibility
US Patent 5,104,991 vs DE-A-2 457 687 method
Process chemistry Diazo component Pigment synthesis

1,2,4-Oxadiazole as TPH1 Inhibitor Pharmacophore

The 1,2,4-oxadiazole scaffold serves as a core pharmacophoric element in a series of oxadiazolylphenyl alanine derivatives developed as tryptophan hydroxylase 1 (TPH1) inhibitors for obesity and fatty liver disease [1]. Lead compound 23a, bearing a 1,2,4-oxadiazole moiety, demonstrated an in vitro IC50 of 42 nM against TPH1, with good liver microsomal stability, no significant CYP or hERG inhibition, and limited blood-brain barrier penetration [2]. In high-fat diet-fed mice, 23a reduced body weight gain, body fat, and hepatic lipid accumulation while improving glucose intolerance and energy expenditure [3].

TPH1 Inhibition
Class-level
IC50 = 42 nM in vitro TPH1 enzyme assay
Reported nanomolar pharmacophore context; supports TPH1 pathway engagement studies
Data from oxadiazolylphenyl alanine derivative; scaffold-level inference
TPH1 inhibition Metabolic disease Peripheral selectivity

Application Scenarios for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline


Bioisostere Replacement for CNS Drug Candidates

The 1,2,4-oxadiazole core's order-of-magnitude higher log D compared to 1,3,4-oxadiazole isomers [1] makes 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline a strategically advantageous building block for medicinal chemists optimizing blood-brain barrier penetration. The scaffold's resistance to hydrolytic degradation, demonstrated by plasma t1/2 of up to 61 hours in representative ADAM analogs [2], addresses the metabolic liability inherent to ester- and amide-containing compounds. This combination of enhanced passive permeability and metabolic stability supports the procurement of this specific oxadiazolylaniline for CNS-targeted programs requiring sustained target engagement and reduced hydrolytic clearance.

Organic Luminophores for OLEDs and Sensors

The ortho-aminophenyl substitution pattern of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline confers superior luminescence efficiency compared to meta- and para-substituted aniline analogs [1]. This structure-property relationship, validated across a series of >20 synthesized 1,2,4-oxadiazolyl aniline derivatives, identifies the ortho-substituted compound as the optimal luminophore scaffold within this chemical class [2]. Procurement of the specific ortho-amino isomer is essential for achieving maximum quantum yield in OLED emitter materials, fluorescent chemosensors, or bioimaging probes. The compound's moderate solubility in organic solvents and potential fluorescence, as noted in vendor technical documentation, further supports its utility in materials science applications .

Efficient Diazotization for Pigment Manufacturing

For industrial pigment producers, the synthetic route origin of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has direct and quantifiable implications for process efficiency. Material prepared via the surfactant-mediated process described in U.S. Patent 5,104,991 is fully diazotizable in dilute hydrochloric acid, eliminating the need for aggressive nitrosylsulfuric acid/sulfuric acid mixtures required for material from earlier synthetic routes [1]. This difference translates to reduced corrosion of stainless-steel equipment, lower acid consumption, simplified waste neutralization, and improved diazonium salt solubility during coupling reactions. Procurement specifications should therefore verify that the material is manufactured according to the patented surfactant-mediated process to ensure compatibility with standard azo pigment manufacturing infrastructure [2].

TPH1 Inhibitor Development for Metabolic Disease

The 1,2,4-oxadiazolylaniline scaffold has been validated as a privileged chemotype for tryptophan hydroxylase 1 (TPH1) inhibition, with lead compounds achieving nanomolar potency (IC50 = 42 nM) and demonstrating in vivo efficacy in reducing body weight gain, hepatic lipid accumulation, and improving glucose tolerance in diet-induced obese mice [1]. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline serves as a direct synthetic precursor or core scaffold for constructing oxadiazolylphenyl alanine-derived TPH1 inhibitors. The favorable in vitro ADME profile—including good liver microsomal stability and absence of significant CYP or hERG inhibition—coupled with peripheral selectivity and limited BBB penetration [2] supports the procurement of this building block for medicinal chemistry programs targeting obesity, non-alcoholic steatohepatitis (NASH), and related metabolic disorders where peripheral serotonin modulation is therapeutically relevant.

Application
Selection Property
Validation Focus
CNS target engagement studies
Reported higher log D vs 1,3,4-oxadiazole regioisomer
Passive permeability and hydrolytic stability profiling
Organic luminophore studies
Ortho-amino substitution luminescence ranking
Quantum yield and photophysical characterization
Azo pigment synthesis
Surfactant-mediated process origin
Diazotization compatibility in dilute HCl
TPH1 pathway engagement studies
1,2,4-Oxadiazole pharmacophore context
In vitro potency and in vivo model-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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